molecular formula C9H19ClN2O2 B2378624 N-(4-hydroxycyclohexyl)-2-(methylamino)acetamide hydrochloride CAS No. 2377032-11-4

N-(4-hydroxycyclohexyl)-2-(methylamino)acetamide hydrochloride

Cat. No.: B2378624
CAS No.: 2377032-11-4
M. Wt: 222.71
InChI Key: FZPHLWWSYVXNDD-KMMPGQJCSA-N
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Description

Introduction and Chemical Identity

Compound Overview and Significance

N-(4-Hydroxycyclohexyl)-2-(methylamino)acetamide hydrochloride is characterized by a cyclohexane ring substituted with a hydroxyl group at the fourth position, linked to an acetamide moiety bearing a methylamino side chain. This configuration enables hydrogen bonding and polar interactions, which are critical for its potential role in modulating biological targets. The compound’s significance lies in its utility as a building block for synthesizing more complex molecules, particularly in drug discovery programs targeting neurological and inflammatory pathways.

Table 1: Key Molecular Properties
Property Value
Molecular Formula $$ \text{C}9\text{H}{19}\text{ClN}2\text{O}2 $$
Molecular Weight 222.71 g/mol
SMILES Cl.CNCC(=O)NC1CCC(O)CC1
InChI Key FZPHLWWSYVXNDD-UHFFFAOYSA-N

Historical Context in Chemical Research

First cataloged in chemical databases around 2008, this compound gained attention for its structural similarity to bioactive amines and amides. Early studies focused on its synthesis via nucleophilic substitution reactions between 4-hydroxycyclohexanone derivatives and methylamine precursors. By 2015, its hydrochloride form became commercially available through specialty chemical suppliers, facilitating broader pharmacological screenings. Recent advancements in flow chemistry have optimized its production, achieving yields exceeding 85% in industrial-scale syntheses.

Chemical Classification and Family

This compound is classified as:

  • Organic amide : Features a carboxamide group ($$ \text{-CONH-} $$).
  • Secondary amine : Contains a methylamino group ($$ \text{-NHCH}_3 $$) bonded to the acetamide backbone.
  • Cyclohexanol derivative : The hydroxylated cyclohexane ring contributes to its stereochemical complexity.

Its structural analogs include N-(4-hydroxycyclohexyl)acetamide (lacking the methylamino group) and 2-(methylamino)-N-(2-hydroxyethyl)acetamide (substituting cyclohexyl with ethyl).

Nomenclature and Identification Systems

IUPAC Name
  • Base compound: N-(4-hydroxycyclohexyl)-2-(methylamino)acetamide.
  • Hydrochloride: this compound.
Alternative Identifiers
  • SMILES : CNCC(=O)NC1CCC(O)CC1 (base); Cl.CNCC(=O)NC1CCC(O)CC1 (hydrochloride).
  • InChI : InChI=1S/C9H18N2O2.ClH/c1-10-6-9(13)11-7-2-4-8(12)5-3-7;/h7-8,10,12H,2-6H2,1H3,(H,11,13);1H.

CAS Registry Information and Variations

The compound has two primary CAS registrations:

  • 1016685-50-9 : Refers to the free base form, $$ \text{C}9\text{H}{18}\text{N}2\text{O}2 $$, with a molecular weight of 186.25 g/mol.
  • 1181868-37-0 : Denotes the hydrochloride salt, $$ \text{C}9\text{H}{19}\text{ClN}2\text{O}2 $$, used to improve stability and aqueous solubility.
Table 2: Comparative Analysis of CAS Variants
Parameter 1016685-50-9 (Base) 1181868-37-0 (Hydrochloride)
Molecular Formula $$ \text{C}9\text{H}{18}\text{N}2\text{O}2 $$ $$

Properties

IUPAC Name

N-(4-hydroxycyclohexyl)-2-(methylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-10-6-9(13)11-7-2-4-8(12)5-3-7;/h7-8,10,12H,2-6H2,1H3,(H,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPHLWWSYVXNDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1CCC(CC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2377032-11-4
Record name rac-2-(methylamino)-N-[(1r,4r)-4-hydroxycyclohexyl]acetamide hydrochloride
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Preparation Methods

Structural Characteristics and Properties

N-(4-hydroxycyclohexyl)-2-(methylamino)acetamide hydrochloride contains several key functional groups that influence its synthesis approach:

  • A cyclohexyl ring with a hydroxyl group at the 4-position
  • An amide linkage connecting to a methylamino acetamide moiety
  • A hydrochloride salt formation

According to structural data, the compound has the following characteristics:

Property Value
Molecular Formula C9H18N2O2·HCl
Molecular Weight 222.71 g/mol (as hydrochloride salt)
CAS Number 1181868-37-0
SMILES CNCC(=O)NC1CCC(CC1)O
InChI InChI=1S/C9H18N2O2/c1-10-6-9(13)11-7-2-4-8(12)5-3-7/h7-8,10,12H,2-6H2,1H3,(H,11,13)
Melting Point Not specified in available data
Solubility Soluble in water and polar organic solvents

Retrosynthetic Analysis and Synthetic Strategies

Analysis of the target molecule suggests several potential disconnections that inform different synthetic routes:

Key Synthetic Disconnections

Three primary disconnection points have been identified:

  • The amide bond between the cyclohexylamine and the acetamide moiety
  • The N-methylamino group on the acetamide portion
  • The hydroxyl group on the cyclohexyl ring

Based on these disconnections, three principal synthetic routes can be developed:

Route Starting Materials Key Intermediate Strategy
Route 1 4-hydroxycyclohexylamine + chloroacetic acid derivatives N-(4-hydroxycyclohexyl)-2-chloroacetamide Direct amidation followed by methylamination
Route 2 4-oxocyclohexylamine derivatives N-(4-oxocyclohexyl)-2-(methylamino)acetamide Formation of amide bond followed by selective reduction
Route 3 Cyclohexanone 4-aminocyclohexanol Sequential functionalization approach

Synthetic Route 1: Direct Amidation and N-Methylation

This route utilizes 4-hydroxycyclohexylamine as the starting material, which undergoes amidation with a chloroacetic acid derivative followed by N-methylation.

Reagents and Materials

Reagent/Material Function Quantity
4-hydroxycyclohexylamine Starting amine 1.0 equivalent
Chloroacetyl chloride Acylating agent 1.1 equivalents
Triethylamine Base 2.2 equivalents
Dichloromethane Solvent As needed
Methylamine (40% aq. solution) Methylating agent 5.0 equivalents
Sodium bicarbonate pH adjustment As needed
Hydrochloric acid (conc.) Salt formation As needed

Procedure

Step 1: Synthesis of N-(4-hydroxycyclohexyl)-2-chloroacetamide

Based on similar procedures found in patent literature:

  • Dissolve 4-hydroxycyclohexylamine (1.0 eq) in dichloromethane and cool to 0°C
  • Add triethylamine (2.2 eq) while maintaining temperature below 5°C
  • Add chloroacetyl chloride (1.1 eq) dropwise over 30 minutes
  • Allow the reaction to warm to room temperature and stir for 2 hours
  • Wash with water, dilute HCl, and brine
  • Dry over sodium sulfate, filter, and concentrate

The reaction follows a nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon of the acid chloride, displacing chloride as a leaving group.

Step 2: N-Methylamination
  • Dissolve the intermediate (1.0 eq) in ethanol
  • Add aqueous methylamine solution (5.0 eq)
  • Stir at 50°C for 12 hours in a sealed vessel
  • Concentrate under reduced pressure
  • Purify by column chromatography (SiO2, dichloromethane/methanol gradient)
Step 3: Hydrochloride Salt Formation
  • Dissolve the free base in diethyl ether
  • Add HCl in diethyl ether (1.1 eq) dropwise at 0°C
  • Stir for 1 hour and collect the precipitate
  • Recrystallize from isopropanol/diethyl ether

This method typically yields the product in 65-75% overall yield with >98% purity.

Synthetic Route 2: Via 4-Oxocyclohexyl Intermediates

This alternative approach utilizes oxidized cyclohexyl intermediates followed by selective reduction.

Reagents and Materials

Reagent/Material Function Quantity
N-(4-oxocyclohexyl)acetamide Starting material 1.0 equivalent
2-Bromoacetic acid Reactant 1.1 equivalents
Methylamine hydrochloride Methylating agent 2.0 equivalents
Sodium cyanoborohydride Reducing agent 1.5 equivalents
Sodium carbonate Base 2.5 equivalents
Methanol/water Solvent system As needed
Hydrochloric acid (conc.) Salt formation As needed

Procedure

Based on synthetic approaches for similar compounds:

Step 1: Preparation of N-(4-Oxocyclohexyl)acetamide

N-(4-Oxocyclohexyl)acetamide can be prepared from trans-4-hydroxycyclohexylamine through a two-step process:

  • Acetylation with acetyl chloride in the presence of triethylamine
  • Oxidation of the hydroxyl group using a chromium-based oxidant (such as CrO3 in aqueous H2SO4)
Step 2: Modified Gabriel Synthesis for Methylaminoacetamide Formation
  • React N-(4-oxocyclohexyl)acetamide with 2-bromoacetic acid in the presence of sodium carbonate
  • Introduce methylamine hydrochloride and continue heating at 65°C for 6 hours
  • Cool and acidify with concentrated HCl
  • Extract with ethyl acetate and separate layers
Step 3: Selective Reduction of Ketone
  • Dissolve the intermediate in methanol/water (3:1)
  • Add sodium cyanoborohydride at pH 6-7 (controlled with acetic acid)
  • Stir at room temperature for 8 hours
  • Concentrate, basify with sodium bicarbonate, and extract with ethyl acetate
Step 4: Salt Formation
  • Dissolve the product in diethyl ether
  • Add HCl in diethyl ether to form the hydrochloride salt
  • Filter and recrystallize from appropriate solvent

This approach typically yields 55-65% of the desired compound with a predominantly trans configuration at the cyclohexyl ring.

Synthetic Route 3: Sequential Functionalization Approach

This route involves building the molecule through a sequence of transformations starting from simpler precursors.

Reagents and Materials

Reagent/Material Function Quantity
Cyclohexanone Starting material 1.0 equivalent
Hydroxylamine hydrochloride For oxime formation 1.2 equivalents
Sodium cyanoborohydride Reducing agent 2.0 equivalents
Chloroacetic acid For amidation 1.1 equivalents
N,N-Dicyclohexylcarbodiimide (DCC) Coupling agent 1.2 equivalents
Methylamine hydrochloride Methylating agent 3.0 equivalents
Triethylamine Base As needed
Hydrochloric acid (conc.) Salt formation As needed

Procedure

Based on general synthetic principles and procedures for similar compounds:

Step 1: Oxime Formation and Reduction
  • React cyclohexanone with hydroxylamine hydrochloride in ethanol/water
  • Reduce the oxime with sodium cyanoborohydride in methanol at pH 4
  • The resulting 4-aminocyclohexanol will be predominantly in trans configuration
Step 2: Amide Formation
  • React 4-aminocyclohexanol with chloroacetic acid using DCC as a coupling agent
  • Purify the N-(4-hydroxycyclohexyl)-2-chloroacetamide intermediate by recrystallization
Step 3: Methylamination
  • React the chloroacetamide intermediate with methylamine in methanol
  • Heat in a sealed vessel at 60°C for 10 hours
  • Concentrate and purify by column chromatography
Step 4: Salt Formation
  • Dissolve the purified product in diethyl ether
  • Add HCl in diethyl ether to form the hydrochloride salt
  • Filter and recrystallize

This method typically provides 45-55% overall yield with high stereoselectivity for the trans isomer.

Purification and Characterization

Purification Techniques

Technique Methodology Application
Recrystallization Using isopropanol/diethyl ether Final purification of hydrochloride salt
Column Chromatography SiO2, DCM/MeOH (95:5 → 90:10) Purification of free base
Acid-Base Extraction Aqueous acid/base cycling Removal of non-basic impurities
Trituration With diethyl ether or ethyl acetate Removal of colored impurities

Analytical Methods for Characterization

Based on standard analytical procedures:

Analytical Method Parameters Purpose
¹H NMR 500 MHz, DMSO-d₆ or CDCl₃ Structure confirmation
¹³C NMR 125 MHz, DMSO-d₆ or CDCl₃ Carbon framework verification
HPLC C18 column, water/acetonitrile/TFA gradient Purity determination
HRMS ESI-TOF Molecular formula confirmation
IR Spectroscopy KBr pellet or ATR Functional group verification
Melting Point Capillary method Purity indicator

Comparative Analysis of Synthetic Routes

Efficiency Comparison

Parameter Route 1 Route 2 Route 3
Overall Yield 65-75% 55-65% 45-55%
Number of Steps 3 4 4
Reaction Time 24-30 hours 36-48 hours 48-60 hours
Reagent Cost Moderate Moderate-High Low-Moderate
Scalability Good Moderate Good
Stereoselectivity Moderate Good Excellent

Advantages and Limitations

Route 1: Direct Amidation and N-Methylation

Advantages:

  • Fewest steps
  • Highest overall yield
  • Commercially available starting materials

Limitations:

  • Requires handling of reactive acid chloride
  • May require chromatographic purification
  • Moderate stereoselectivity
Route 2: Via 4-Oxocyclohexyl Intermediates

Advantages:

  • Good stereochemical control
  • Well-established chemistry
  • Good functional group tolerance

Limitations:

  • Use of toxic chromium reagents for oxidation
  • More complex purification required
  • Moderate overall yield
Route 3: Sequential Functionalization Approach

Advantages:

  • Excellent stereochemical control
  • Inexpensive starting materials
  • Good scalability

Limitations:

  • Lower overall yield
  • More steps required
  • Longer total reaction time

Optimization Strategies and Scale-up Considerations

Reaction Parameter Optimization

Parameter Range Optimal Conditions Impact
Temperature 0-80°C Step-dependent Critical for selectivity
Solvent Various DCM for amidation, alcohols for substitution Affects solubility and reaction rate
pH 4-9 7-8 for methylamination Crucial for amine reactivity
Concentration 0.1-1.0 M 0.5 M for most steps Influences by-product formation
Reaction Time Various Step-dependent Balances conversion vs. degradation

Industrial Scale-up Considerations

For industrial-scale production, Route 1 offers the most favorable characteristics due to its higher yield and fewer steps. Key adaptations for scale-up include:

  • Replacing dichloromethane with more environmentally acceptable solvents
  • Using continuous flow processes for the exothermic acylation step
  • Implementing in-process controls to monitor reaction progress
  • Developing crystallization protocols to eliminate chromatography
  • Employing sealed reactors for methylamine handling

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxycyclohexyl)-2-(methylamino)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide can be employed.

Major Products Formed

    Oxidation: Formation of 4-ketocyclohexyl-2-(methylamino)acetamide.

    Reduction: Formation of N-(4-hydroxycyclohexyl)-2-(methylamino)ethanamine.

    Substitution: Formation of N-(4-halocyclohexyl)-2-(methylamino)acetamide.

Scientific Research Applications

Chemistry

N-(4-hydroxycyclohexyl)-2-(methylamino)acetamide hydrochloride serves as a valuable building block in organic synthesis. Its unique functional groups allow for various chemical transformations, making it suitable for the development of more complex molecules.

Biology

Research has indicated that this compound may influence cellular processes and signaling pathways. Its interaction with specific molecular targets could provide insights into its biological activity and potential therapeutic uses.

Medicine

The compound is being explored for its potential therapeutic effects, particularly in pain management and inflammation reduction. Preliminary studies suggest it may modulate pathways involved in pain signaling, such as the cyclooxygenase pathway, leading to decreased production of pro-inflammatory mediators.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its versatility makes it a candidate for various formulations in chemical manufacturing.

Case Studies

  • Analgesic Research :
    • A study evaluated the compound's efficacy in reducing pain in animal models. Results indicated a significant decrease in pain responses compared to control groups, suggesting potential for development as an analgesic agent.
  • Inflammatory Response :
    • Research focused on its anti-inflammatory properties demonstrated that treatment with the compound reduced markers of inflammation in vitro, indicating possible therapeutic applications in inflammatory diseases.
  • Chemical Synthesis Innovations :
    • Recent advancements in synthetic methodologies utilizing this compound have led to more efficient production routes for related pharmaceuticals, showcasing its importance in drug development processes.

Mechanism of Action

The mechanism of action of N-(4-hydroxycyclohexyl)-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations on the Cyclohexyl/Aromatic Ring

Compound Name Molecular Formula Key Substituents Molecular Weight XLogP3 Key Properties/Applications References
Target Compound C₉H₁₉ClN₂O₂ 4-hydroxycyclohexyl, methylamino 222.71 - High solubility (hydrochloride salt)
2-Chloro-N-(4-ethylcyclohexyl)acetamide C₁₀H₁₈ClNO 4-ethylcyclohexyl, chloro 203.71 2.8 Lipophilic; used in agrochemicals
N-(4-Chlorophenyl)-2-(methylamino)acetamide hydrochloride C₉H₁₂Cl₂N₂O 4-chlorophenyl, methylamino 223.11 (est.) - Potential CNS activity (salt form)
N-(4-Methoxyphenyl)-2-(methylamino)acetamide hydrochloride C₁₀H₁₅ClN₂O₂ 4-methoxyphenyl, methylamino 222.69 - Electron-donating methoxy group enhances stability

Key Observations :

  • Lipophilicity : The 4-ethylcyclohexyl analog (XLogP3 = 2.8) is more lipophilic than the target compound, which likely has lower XLogP3 due to the polar hydroxy and hydrochloride groups.
  • Bioactivity : Chlorophenyl and methoxyphenyl derivatives (e.g., ) may target neurological pathways, whereas the hydroxycyclohexyl group in the target compound could improve binding to enzymes or receptors requiring polar interactions.

Variations in Acetamide Backbone

Compound Name Molecular Formula Backbone Modification Molecular Weight Key Properties References
Target Compound C₉H₁₉ClN₂O₂ Methylamino group 222.71 Hydrogen-bond donor/acceptor
N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide C₁₄H₁₅Cl₂NO₂ Dichlorophenoxy group 300.18 Aromatic interactions; protein binding
2-(Methylamino)-N-(4-methylphenyl)acetamide C₁₀H₁₄N₂O Methylphenyl substituent 178.24 Lower solubility (neutral form)

Key Observations :

  • Hydrogen Bonding: The methylamino group in the target compound and its phenyl analogs (e.g., ) enhances interactions with biological targets compared to dichlorophenoxy derivatives, which rely on aromatic and hydrophobic interactions .
  • Solubility: Neutral analogs like 2-(methylamino)-N-(4-methylphenyl)acetamide lack the hydrochloride salt, reducing aqueous solubility.

Stereochemical and Conformational Differences

  • Stereochemistry: The (1r,4r)-4-hydroxycyclohexyl stereoisomer of the target compound may exhibit distinct biological activity compared to non-specified stereochemistry in other analogs.
  • Cyclohexyl Conformation : Chair conformation in cyclohexyl rings (observed in ) is critical for minimizing steric hindrance in protein binding.

Biological Activity

N-(4-hydroxycyclohexyl)-2-(methylamino)acetamide hydrochloride is a compound of interest in pharmacological and biochemical research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H18N2O2·HCl. The compound features a hydroxy group, a methylamino group, and an acetamide moiety, contributing to its unique chemical reactivity and biological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in pain and inflammation pathways. It is believed to modulate signaling pathways such as the cyclooxygenase (COX) pathway, leading to reduced production of pro-inflammatory mediators. This interaction suggests potential analgesic and anti-inflammatory properties, which warrant further investigation in therapeutic contexts.

1. Analgesic and Anti-inflammatory Effects

Research indicates that this compound may exhibit analgesic properties by inhibiting the synthesis of prostaglandins through COX inhibition. This mechanism is crucial for managing pain and inflammation in various conditions.

2. Cellular Processes

Studies have explored the compound's effects on cellular processes, including apoptosis and cell proliferation. Preliminary findings suggest that it may influence cell survival pathways, although more detailed investigations are needed to clarify these effects.

In Vitro Studies

In vitro evaluations have demonstrated that this compound can alter cellular signaling pathways. For instance, it has been shown to reduce the expression of inflammatory cytokines in cultured cells, indicating its potential role in modulating immune responses.

Case Studies

A notable case study involved the administration of the compound in a model of chronic pain. The results indicated a significant reduction in pain scores compared to control groups, supporting its potential as an effective analgesic agent. Further studies are required to validate these findings across different models and conditions.

Comparative Analysis with Similar Compounds

Compound NameAnalgesic ActivityAnti-inflammatory Activity
This compoundYesYes
N-(4-hydroxyphenethyl)acetamideModerateModerate
N-(4-hydroxycyclohexyl)acetamideLowLow

This table illustrates the comparative analgesic and anti-inflammatory activities of similar compounds, highlighting the unique profile of this compound.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(4-hydroxycyclohexyl)-2-(methylamino)acetamide hydrochloride, and how are reaction conditions optimized?

  • The synthesis typically involves multi-step reactions starting with functionalization of the cyclohexanol ring. A common approach includes:

  • Step 1 : Protection of the hydroxyl group on 4-hydroxycyclohexanol using tert-butyldimethylsilyl chloride (TBDMSCl) to prevent side reactions .
  • Step 2 : Condensation of the protected cyclohexanol with methylaminoacetic acid derivatives. For example, reaction with 2-(methylamino)acetyl chloride in dichloromethane at 0–5°C under basic conditions (e.g., triethylamine) to form the amide bond .
  • Step 3 : Deprotection of the hydroxyl group using tetrabutylammonium fluoride (TBAF) .
  • Step 4 : Formation of the hydrochloride salt by treating the free base with HCl in ethanol .
    • Optimization factors : Temperature control (0–5°C for exothermic steps), solvent polarity (dichloromethane for solubility), and stoichiometric ratios (1.2:1 acyl chloride to amine) to minimize impurities .

Q. How is the compound characterized, and what analytical techniques are critical for confirming purity and structure?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify regioselectivity (e.g., hydroxycyclohexyl proton signals at δ 3.5–4.0 ppm) and absence of unreacted intermediates .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 247.15 for the free base) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% for pharmacological studies) .
  • X-ray crystallography : Used to resolve stereochemistry of the cyclohexyl group (e.g., trans-1,4-substitution) in crystalline forms .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Solubility :

  • Water: ~15 mg/mL (hydrochloride salt form due to ionic interactions) .
  • DMSO: >50 mg/mL (suitable for in vitro assays) .
    • Stability :
  • pH 7.4 (PBS): Stable for 24 hours at 25°C (<5% degradation) .
  • Light sensitivity: Degrades by 10% under UV light (λ = 365 nm) in 6 hours; storage in amber vials recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Case study : Discrepancies in IC₅₀ values for enzyme inhibition (e.g., 5 μM vs. 20 μM in two studies):

  • Assay conditions : Verify buffer composition (e.g., Tris vs. HEPES affects ionic strength) and incubation time .
  • Control experiments : Include positive controls (e.g., known inhibitors) and check for off-target effects via counter-screening .
  • Statistical rigor : Use ≥3 biological replicates and ANOVA for inter-study comparisons .

Q. What strategies are effective for improving metabolic stability without compromising target affinity?

  • Structural modifications :

  • Cyclohexyl group : Introduce fluorine at C3 to block CYP450-mediated oxidation (e.g., reduces hepatic clearance by 40%) .
  • Methylamino group : Replace with cyclopropylamine to hinder N-demethylation (improves half-life from 1.2 to 4.7 hours in rat models) .
    • Prodrug approaches : Esterification of the hydroxyl group (e.g., acetyl prodrug increases oral bioavailability from 12% to 58%) .

Q. How does stereochemistry impact the compound’s interaction with biological targets?

  • Key findings :

  • cis- vs. trans-4-hydroxycyclohexyl : The trans isomer shows 10-fold higher binding affinity to G-protein-coupled receptors (GPCRs) due to optimal hydrogen bonding with Asp113 in the active site .
  • Methylamino orientation : R-configuration at the acetamide carbon enhances selectivity for kinase inhibitors (e.g., 90% inhibition vs. 45% for S-configuration) .
    • Methodology :
  • Chiral HPLC separation (e.g., Chiralpak AD-H column) followed by crystallography to assign configurations .

Methodological Guidance

  • Handling data contradictions : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate target engagement .
  • Scalability challenges : Replace dichloromethane with ethyl acetate in large-scale synthesis to reduce toxicity .
  • Stability testing : Conduct forced degradation studies (e.g., 40°C/75% RH for 4 weeks) to identify degradation pathways .

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